molecular formula C14H12N2O B8307159 2-Amino-4-methyl-5-(naphth-1-yl)oxazole

2-Amino-4-methyl-5-(naphth-1-yl)oxazole

Cat. No.: B8307159
M. Wt: 224.26 g/mol
InChI Key: AWMZQHKHKGWNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5-(naphth-1-yl)oxazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-methyl-5-naphthalen-1-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C14H12N2O/c1-9-13(17-14(15)16-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16)

InChI Key

AWMZQHKHKGWNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-acetoxy-1-(naphth-1-yl)-1-propanone (2.6 g), IMS (30 ml) and hydrochloric acid (1M; 22 ml) was boiled under reflux for 4 hours. The mixture was cooled, added to brine and extracted twice with dichloromethane. The combined organic extracts were dried with sodium sulphate, filtered and evaporated in vacuo to afford a mixture of crude 2-hydroxy-1-naphthalen-1-yl-propan-1-one and 1-hydroxy-1-naphthalen-1-yl-propan-1-one (B) as an oil (2.2 g). A portion of this material (0.5 g) was dissolved in tetrahydrofuran (2 ml) to which was added cyanamide (0.11 g), water (2 ml) and sodium hydroxide solution (2M; 0.25 ml). The mixture was stirred vigorously for 16 hours then tetrahydrofuran was added (10 ml). The mixture was heated to 40° C. for 30 minutes, cooled and left for a further 6 hours. Brine was added and the mixture was extracted twice with dichloromethane. The combined organic extracts were dried with sodium sulphate, filtered and evaporated in vacuo. The title compound (3) (0.13 g; m.p. 187-189° C.) was obtained following silica gel column chromatography of the residue in 50% ethyl acetate in petroleum ether.
Name
Brine
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Name
2-acetoxy-1-(naphth-1-yl)-1-propanone
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
IMS
Quantity
30 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
1-hydroxy-1-naphthalen-1-yl-propan-1-one
Quantity
2.2 g
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reactant
Reaction Step Four
[Compound]
Name
material
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.11 g
Type
reactant
Reaction Step Six
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
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solvent
Reaction Step Six
Name
brine
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0 (± 1) mol
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solvent
Reaction Step Seven

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